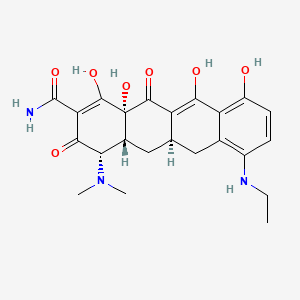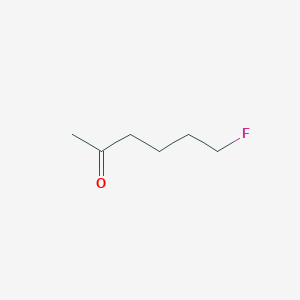
Benzoyl chloride, 3,5-bis(chlorosulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(chlorosulfonyl)benzoyl chloride is an organic compound with the molecular formula C₇H₃Cl₃O₅S₂. It is a derivative of benzoyl chloride, characterized by the presence of two chlorosulfonyl groups at the 3 and 5 positions on the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(chlorosulfonyl)benzoyl chloride typically involves the chlorosulfonation of benzoyl chloride. The reaction is carried out by treating benzoyl chloride with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C₆H₅COCl} + 2 \text{ClSO₃H} \rightarrow \text{C₆H₃(ClSO₂)₂COCl} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 3,5-bis(chlorosulfonyl)benzoyl chloride is scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(chlorosulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,5-dihydroxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 3,5-dichlorobenzoyl chloride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, mild temperature
Major Products Formed:
- Sulfonamides
- Esters
- Thioesters
- 3,5-Dihydroxybenzoic acid
- 3,5-Dichlorobenzoyl chloride
Applications De Recherche Scientifique
3,5-Bis(chlorosulfonyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, esters, and other derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3,5-bis(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl groups are highly electrophilic, making the compound susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved include the modification of functional groups in organic molecules, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
- 3,5-Dichlorobenzoyl chloride
- 3,5-Dihydroxybenzoyl chloride
- 3,5-Dinitrobenzoyl chloride
Comparison: 3,5-Bis(chlorosulfonyl)benzoyl chloride is unique due to the presence of two chlorosulfonyl groups, which impart high reactivity and versatility in chemical reactions. In contrast, similar compounds like 3,5-dichlorobenzoyl chloride and 3,5-dihydroxybenzoyl chloride have different functional groups, leading to variations in their reactivity and applications. The presence of nitro groups in 3,5-dinitrobenzoyl chloride makes it more suitable for nitration reactions, whereas the chlorosulfonyl groups in 3,5-bis(chlorosulfonyl)benzoyl chloride make it ideal for sulfonation reactions .
Propriétés
Numéro CAS |
37828-01-6 |
|---|---|
Formule moléculaire |
C7H3Cl3O5S2 |
Poids moléculaire |
337.6 g/mol |
Nom IUPAC |
3,5-bis(chlorosulfonyl)benzoyl chloride |
InChI |
InChI=1S/C7H3Cl3O5S2/c8-7(11)4-1-5(16(9,12)13)3-6(2-4)17(10,14)15/h1-3H |
Clé InChI |
UCPAOLHXMFSGKT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)











